N-Acetyl JPH-203

Description

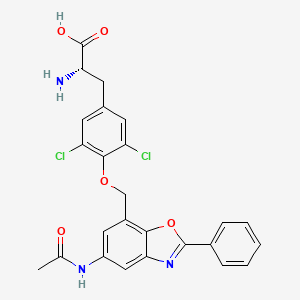

Structure

3D Structure

Properties

CAS No. |

1426240-48-3 |

|---|---|

Molecular Formula |

C25H21Cl2N3O5 |

Molecular Weight |

514.4 g/mol |

IUPAC Name |

(2S)-3-[4-[(5-acetamido-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]-2-aminopropanoic acid |

InChI |

InChI=1S/C25H21Cl2N3O5/c1-13(31)29-17-10-16(22-21(11-17)30-24(35-22)15-5-3-2-4-6-15)12-34-23-18(26)7-14(8-19(23)27)9-20(28)25(32)33/h2-8,10-11,20H,9,12,28H2,1H3,(H,29,31)(H,32,33)/t20-/m0/s1 |

InChI Key |

ZZYZBZJDTUKBBE-FQEVSTJZSA-N |

Isomeric SMILES |

CC(=O)NC1=CC(=C2C(=C1)N=C(O2)C3=CC=CC=C3)COC4=C(C=C(C=C4Cl)C[C@@H](C(=O)O)N)Cl |

Canonical SMILES |

CC(=O)NC1=CC(=C2C(=C1)N=C(O2)C3=CC=CC=C3)COC4=C(C=C(C=C4Cl)CC(C(=O)O)N)Cl |

Origin of Product |

United States |

Metabolic Profile and Biotransformation Pathways of N Acetyl Jph 203

N-Acetylation of JPH-203 via N-Acetyltransferase 2 (NAT2)

The principal metabolic pathway for JPH-203 is Phase II metabolism, specifically N-acetylation, which results in the creation of N-Acetyl JPH-203. biomedres.usnih.gov This transformation is predominantly catalyzed by the enzyme N-acetyltransferase 2 (NAT2). sci-hub.seresearchgate.net Upon intravenous administration, JPH-203 is taken up by liver cells through organic anion transporters. sci-hub.seresearchgate.netmdpi.com Within the hepatocytes, NAT2 facilitates the transfer of an acetyl group to JPH-203, forming this compound. sci-hub.seresearchgate.netmdpi.com This metabolite is then passively excreted into the bile. sci-hub.seresearchgate.net The N-acetylation process is considered the rate-limiting step in the production of this compound. sci-hub.se

Tissue and Organ Involvement in this compound Formation

The liver is the primary site for the biotransformation of JPH-203 into this compound. sci-hub.seresearchgate.netmdpi.com The process begins with the uptake of JPH-203 into liver cells via organic anion transporters. sci-hub.seresearchgate.net The liver's significant role is underscored by the high expression of the NAT2 enzyme in this organ. nih.gov Following its formation in the liver, this compound may accumulate in both the liver and the kidneys. nih.gove-century.us In vivo and in vitro experiments have confirmed the formation of the this compound metabolite in various tissues and organs, including the blood, liver, and kidney. nih.gov

Genotypic Influences on this compound Metabolism

The metabolism of JPH-203 is significantly influenced by genetic polymorphisms in the NAT2 gene. sci-hub.sejci.org These genetic variations lead to different acetylator phenotypes, which are generally categorized as rapid, intermediate, and slow. mdpi.comnih.gov

Individuals can be classified based on their NAT2 genotype:

Rapid Acetylators: Typically possess two copies of the "fast" or wild-type allele (e.g., NAT2*4). nih.gov

Intermediate Acetylators: Are heterozygous, carrying one "fast" allele and one "slow" allele (e.g., NAT24/5, NAT24/6). nih.gov

Slow Acetylators: Have two "slow" alleles (e.g., NAT25, NAT26, NAT2*7). nih.gov

Research has shown a direct correlation between these phenotypes and the rate of this compound formation. Patients with a rapid acetylator phenotype exhibit higher ratios of this compound to JPH-203, indicating a faster and more extensive conversion of the parent drug. sci-hub.semdpi.comresearchgate.net Conversely, individuals with non-rapid (slow and intermediate) phenotypes produce this compound more slowly. sci-hub.seascopubs.org

The identification of a patient's NAT2 phenotype is considered a potential tool for predicting the safety and efficacy of JPH-203 treatment. sci-hub.sejci.org A study involving patients with advanced solid tumors revealed wide variations in the plasma and urine ratios of this compound to JPH-203, which correlated with their NAT2 acetylator status. sci-hub.seresearchgate.net This suggests that genotyping for NAT2 could be a valuable strategy in personalizing therapy with JPH-203.

Table 1: NAT2 Phenotypes and Associated Genotypes

| Phenotype | Genotype Examples | Description |

|---|---|---|

| Rapid Acetylator | Homozygous for wild-type alleles (e.g., NAT24/4) | Efficiently metabolizes JPH-203, leading to higher levels of this compound. sci-hub.semdpi.com |

| Intermediate Acetylator | Heterozygous for one wild-type and one slow allele (e.g., NAT24/5) | Metabolizes JPH-203 at a rate between rapid and slow acetylators. sci-hub.senih.gov |

| Slow Acetylator | Homozygous for slow alleles (e.g., NAT25/5, NAT26/6) | Metabolizes JPH-203 slowly, resulting in lower ratios of this compound to JPH-203. sci-hub.senih.gov |

Table 2: Common NAT2 Alleles and Associated SNPs

| Allele | Associated Single Nucleotide Polymorphisms (SNPs) |

|---|---|

| NAT2*5 | 341T>C (rs1801280) |

| NAT2*6 | 590G>A (rs1799930) |

| NAT2*7 | 857G>A (rs1799931) |

| NAT2*14 | 191G>A (rs1801279) |

Source: sci-hub.seresearchgate.net

Pharmacological Characterization and Biological Activity of N Acetyl Jph 203

Affinity and Selectivity for L-Type Amino Acid Transporter 1 (LAT1)

Comparative Inhibition Kinetics with JPH-203

N-Acetyl JPH-203 is the primary phase II metabolite of JPH-203, formed predominantly in the liver and kidneys through acetylation by the N-acetyltransferase 2 (NAT2) enzyme. researchgate.netsci-hub.se While both JPH-203 and this compound demonstrate selectivity for LAT1, their binding affinities differ significantly. nih.govresearchgate.net

Recent studies have provided precise inhibitory constants (Kᵢ) for these compounds. JPH-203, also known as nanvuranlat, acts as a competitive, non-transportable inhibitor of LAT1 with a high affinity, reflected by a Kᵢ value of 38.7 nM. nih.govresearchgate.net In contrast, its metabolite, this compound, retains this selectivity for LAT1 but exhibits a reduced affinity, with a Kᵢ of 1.68 µM. nih.govresearchgate.net This indicates that the N-acetylation of JPH-203 decreases its binding potency to the LAT1 transporter. nih.govresearchgate.net Despite the difference in affinity, both compounds have been shown to have comparable dissociation rates, suggesting that the N-acetylation does not alter the interaction responsible for their slow release from the transporter. nih.govresearchgate.net

The following table summarizes the comparative inhibitory activities of JPH-203 and this compound.

| Compound | Target | Inhibition Type | Kᵢ Value |

| JPH-203 (Nanvuranlat) | LAT1 | Competitive, Non-transportable | 38.7 nM |

| This compound | LAT1 | Competitive | 1.68 µM |

Data sourced from multiple studies. nih.govresearchgate.net

Specificity Profile Across Amino Acid Transporter Families (e.g., LAT2, Organic Anion Transporters)

Both JPH-203 and this compound have demonstrated high selectivity for LAT1 over other amino acid transporters, including LAT2. nih.govresearchgate.net The parent compound, JPH-203, has been shown to be highly selective for LAT1, with minimal to no inhibitory effect on LAT2 activity. researchgate.netnih.govnih.gov This selectivity is a key feature, as LAT1 is often overexpressed in cancerous cells compared to normal tissues. nih.govmdpi.com

Molecular Mechanisms of Action

Impact on Amino Acid Uptake and Intracellular Homeostasis

The primary mechanism of action for JPH-203 and, by extension, this compound, is the inhibition of LAT1-mediated transport of large neutral amino acids (LNAAs) into cells. biomedres.usresearchgate.net LAT1 is responsible for the uptake of essential amino acids like leucine (B10760876), isoleucine, and phenylalanine. sci-hub.senih.gov By blocking this transporter, these compounds disrupt the intracellular amino acid homeostasis, leading to a depletion of these crucial nutrients within the cell. biomedres.usbiomedres.us

Inhibition of LAT1 by JPH-203 has been shown to dramatically reduce the cellular levels of neutral amino acids. nih.gov This depletion of essential amino acids is a key trigger for the subsequent cellular responses. nih.govmdpi.com Studies have demonstrated that this disruption of amino acid balance leads to the activation of mitochondria-dependent apoptotic pathways in cancer cells. nih.govbiomedres.usbiomedres.us

Modulation of Mammalian Target of Rapamycin (B549165) (mTORC1) Signaling Pathway

The disruption of amino acid uptake, particularly of leucine, directly impacts the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. biomedres.usnih.gov The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is highly dependent on the availability of amino acids. biomedres.usmdpi.com

By inhibiting LAT1 and reducing intracellular leucine levels, JPH-203 and this compound lead to the suppression of mTORC1 activity. nih.govnih.govmdpi.com This has been observed in various cancer cell lines where treatment with JPH-203 resulted in the downregulation of mTOR signaling. mdpi.comnih.gov The inhibition of mTORC1 is a critical downstream effect of LAT1 blockade, contributing significantly to the anti-proliferative effects of these compounds. biomedres.usmdpi.com

Induction of Cellular Stress Responses (e.g., Unfolded Protein Response, Amino Acid Stress)

The cellular starvation for essential amino acids induced by LAT1 inhibition triggers a cascade of stress responses. mdpi.com One of the key responses is the activation of the amino acid stress response (AASR) and the unfolded protein response (UPR). nih.govmdpi.com

The UPR is a complex signaling network that is activated in response to various cellular stresses, including nutrient deprivation. embopress.orgfrontiersin.orgnih.gov In the context of LAT1 inhibition, the depletion of amino acids leads to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), thereby activating the UPR. nih.govmdpi.com A key event in this response is the induction of Activating Transcription Factor 4 (ATF4). nih.govmdpi.com JPH-203 has been shown to induce the translation of ATF4, which in turn mediates a UPR characterized by the expression of the pro-apoptotic protein CHOP (C/EBP homologous protein). nih.govmdpi.com This induction of cellular stress is a crucial component of the mechanism leading to cell growth arrest and apoptosis. nih.govmdpi.com

Preclinical Cellular Effects in Academic Models

The preclinical evaluation of this compound has been less extensive than that of its parent drug, JPH-203, which is consistent with its characterization as a metabolite with reduced target affinity.

Direct investigation into the anti-proliferative effects of this compound has been conducted in engineered cell lines to isolate its activity. A study using human embryonic kidney (HEK293) cells specifically engineered to express human LAT1 (HEK293-hLAT1) compared the growth inhibition capacity of this compound to its parent compound, nanvuranlat. researchgate.net

The results demonstrated that this compound is a significantly weaker inhibitor of cellular proliferation. researchgate.net While nanvuranlat suppressed the proliferation of these LAT1-expressing cells in a concentration-dependent manner, this compound failed to achieve 50% growth inhibition even at the maximum tested concentration of 30 µM. researchgate.net Consequently, a 50% growth inhibition (GI₅₀) value could not be determined for the metabolite in this assay. researchgate.net In contrast, the parent compound, nanvuranlat, exhibited a GI₅₀ of 1.83 ± 0.31 µM. researchgate.net Neither compound had an inhibitory effect on the proliferation of cells expressing LAT2, confirming the selectivity of the molecular backbone for LAT1. researchgate.net

| Compound | Cell Line | Target | GI₅₀ (50% Growth Inhibition) | Citation |

|---|---|---|---|---|

| This compound | HEK293-hLAT1 | LAT1 | > 30 µM | researchgate.net |

| JPH-203 (Nanvuranlat) | HEK293-hLAT1 | LAT1 | 1.83 ± 0.31 µM | researchgate.net |

| This compound | HEK293-hLAT2 | LAT2 | No inhibition observed | researchgate.net |

| JPH-203 (Nanvuranlat) | HEK293-hLAT2 | LAT2 | No inhibition observed | researchgate.net |

Detailed studies specifically investigating the effects of this compound on cell cycle progression are limited in the current scientific literature. Preclinical research has largely concentrated on the parent compound, JPH-203, which has been shown to induce cell cycle arrest at the G0/G1 and G2/M phases in various cancer models. mdpi.com The significantly reduced biological activity and lower binding affinity of this compound for LAT1 may account for the lack of specific research into its effects on the cell cycle. researchgate.netnih.gov

There is a lack of specific preclinical data demonstrating that this compound induces apoptosis. The parent molecule, JPH-203, is documented to trigger cell death through the mitochondrial-dependent intrinsic apoptotic pathway in several cancer cell lines, such as Saos2 human osteosarcoma cells. mdpi.combiomedres.usbiomedres.us This process involves the upregulation of pro-apoptotic proteins and caspases. biomedres.us However, similar dedicated studies on the apoptotic activity of the N-acetylated metabolite are not presently available, which aligns with its characterization as a less potent derivative. researchgate.netascopubs.org

Specific investigations into the impact of this compound on cancer cell migration and invasion have not been reported in the reviewed academic models. The parent compound, JPH-203, has been shown to effectively suppress these metastatic processes in various cancer cells, including renal and prostate carcinoma. mdpi.comnih.govnih.gov The absence of such data for this compound is consistent with its significantly lower affinity for the LAT1 transporter, which is the primary target for inhibiting these cellular functions. researchgate.netnih.gov

Structure Activity Relationships Sar and Computational Studies of N Acetyl Jph 203 and Jph 203

Structural Basis of LAT1 Interaction for JPH-203 and N-Acetyl JPH-203

The interaction of JPH-203 and its N-acetylated metabolite with the LAT1-4F2hc complex has been elucidated through pharmacological characterization and advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM). biorxiv.orgresearchgate.net These studies reveal that JPH-203 acts as a competitive, non-transportable inhibitor of LAT1. nih.govresearchgate.net It occupies the substrate-binding pocket, directly competing with natural amino acid substrates. researchgate.netresearchgate.net

Cryo-EM analyses show that JPH-203 binds to LAT1 in a wide, outward-open conformation. biorxiv.org When bound, the inhibitor adopts a distinct U-shaped conformation, which is considered a key contributor to its high affinity and selectivity. nih.govresearchgate.netresearchgate.net The core structural interactions involve:

The α-carboxy and α-amino groups of JPH-203, which bind to the unwound regions of transmembrane helices TM1 and TM6, respectively. These are the same sites that interact with canonical amino acid substrates. biorxiv.orgresearchgate.netresearchgate.net

The dichloro-tyrosine moiety of JPH-203 is positioned between two aromatic residues: Phe252, which forms a T-shaped π–π interaction, and Tyr259, which forms a halogen bond with a chloride atom of JPH-203. biorxiv.org

The bulky amino-phenylbenzoxazol side group of JPH-203 pushes against TM3 and induces a kink in TM10, effectively arresting the transporter in the outward-facing conformation and preventing the conformational changes necessary for substrate transport. biorxiv.org

N-acetylation significantly impacts the binding affinity. While this compound retains its high selectivity for LAT1 over the related transporter LAT2, its inhibitory potency is substantially reduced. nih.gov Pharmacological studies have quantified this difference, showing a 43.4-fold decrease in affinity for the N-acetylated form compared to the parent compound. nih.gov Despite this reduction, this compound still possesses significant LAT1 inhibitory activity. nih.gov Interestingly, both compounds exhibit comparable slow dissociation rates from the transporter, suggesting that the N-acetylation does not alter the interactions responsible for this sustained inhibitory effect. nih.govresearchgate.netdoaj.org

| Compound | Inhibitor Constant (Ki) | Fold Change in Affinity |

|---|---|---|

| JPH-203 (Nanvuranlat) | 38.7 nM | - |

| This compound | 1.68 µM | ~43.4-fold decrease |

In Silico Modeling and Docking Analyses of Ligand-Transporter Interactions

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have provided deeper insights into the specific interactions between these ligands and the LAT1 transporter, complementing experimental data. nih.govnih.gov These studies have been crucial in mapping the binding site and identifying key residues that mediate inhibitor recognition. biorxiv.org

Docking analyses consistently place JPH-203 within the central binding cavity of LAT1. nih.gov These models confirm that the inhibitor's binding affinity is highly dependent on the transporter's specific conformation, with simulations showing a higher affinity for occluded states of the transporter. nih.govnih.gov This suggests that the flexibility of the transporter is a critical factor in ligand binding.

In silico studies have identified several key amino acid residues as critical for the interaction with JPH-203:

Phe252: This residue is highlighted as crucial in multiple computational and structural studies. biorxiv.orgnih.gov It engages in a π–π stacking interaction with the terminal phenyl moiety of JPH-203, stabilizing the inhibitor in the binding pocket. biorxiv.org

Tyr259: Docking simulations predicted a hydrogen bond interaction with this residue, which was later confirmed by cryo-EM data showing a halogen bond formation. biorxiv.orgresearchgate.net

These computational models explain how the hydrophobic side chains of JPH-203, specifically the methoxyphenyl and benzoxazole (B165842) groups, play a vital role in its high affinity for the LAT1 binding site. mdpi.com The models also provide a structural rationale for the non-transportable nature of JPH-203, as its bulky side chain sterically hinders the conformational cycling of the transporter. biorxiv.org

| Residue | Location | Type of Interaction | Reference |

|---|---|---|---|

| Phe252 | Binding Pocket | T-shaped π–π interaction | biorxiv.org |

| Tyr259 | Binding Pocket | Halogen bonding | biorxiv.org |

| Ser144 | Binding Pocket | Contributes to selectivity (vs. Asn in LAT2) | biorxiv.org |

| Phe400 | TM10 | Hydrophobic interaction; displaced by JPH-203 | biorxiv.orgresearchgate.net |

| S66, G67, G255, W405 | Binding Pocket | Contribute to inhibitor binding and stability | nih.govbiorxiv.org |

Rational Design Principles for LAT1 Inhibitors Based on N-Acetylation

The comparison between JPH-203 and this compound offers valuable principles for the rational design of future LAT1 inhibitors. The primary takeaway is that modification of the α-amino group, a key interaction point for all LAT1 ligands, can drastically alter binding affinity. nih.govesmed.org

The substantial decrease in affinity observed upon N-acetylation is attributed to a combination of factors:

Steric Hindrance: The addition of the acetyl group increases the molecule's bulk. This may physically impede the compound from achieving the optimal U-shaped pose within the binding site, preventing full access and engagement with key residues. nih.gov

Altered Electronic and Bonding Properties: N-acetylation neutralizes the positive charge of the amino group and changes its hydrogen bonding capacity. This modification weakens the crucial electrostatic and hydrogen bond interactions with the TM6 backbone of LAT1, which are fundamental for anchoring the ligand in the binding pocket. nih.gov

These findings underscore a critical principle in LAT1 inhibitor design: while modifications to the amino acid side chain can enhance potency and selectivity (as seen in the design of JPH-203 itself), alterations to the core amino acid moiety (the α-amino and α-carboxy groups) must be approached with caution. The data suggest that maintaining a free α-amino group is highly favorable for achieving high-affinity binding. esmed.org However, the fact that this compound retains significant, selective inhibitory activity indicates that some modification at this position is tolerated, which could be exploited for modulating pharmacokinetic properties. nih.gov

Analytical and Synthetic Methodologies for N Acetyl Jph 203 Research

Development and Validation of LC/MS-MS Methods for Quantification in Biological Matrices

The accurate quantification of N-Acetyl JPH-203 and its parent compound, JPH-203, in biological samples is critical for pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC/MS-MS) has emerged as the preferred bioanalytical technique due to its high sensitivity, specificity, and throughput. researchgate.netjapsonline.comnih.gov A robust LC/MS-MS method has been developed to monitor both JPH-203 and its primary Phase II metabolite, this compound, in various biological matrices, including blood, liver, and kidney tissues. researchgate.net

The development of such methods involves several key stages. First is the sample preparation, which often utilizes protein precipitation or liquid-liquid extraction to isolate the analytes from the complex biological matrix. japsonline.com This is followed by chromatographic separation, typically using a reversed-phase column like a C18 column, to resolve the analytes from endogenous components. biomedres.us The separated analytes are then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) is employed for detection, where specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode, ensuring high selectivity and minimizing interference. japsonline.com

Method validation is performed according to regulatory guidelines to ensure reliability. japsonline.com Key validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability under various conditions (e.g., bench-top, freeze-thaw cycles). japsonline.com The use of stable isotope-labeled internal standards, such as d3-N-Acetyl JPH-203, is crucial for achieving high accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response. biomedres.usresearchgate.net

Table 1: Key Parameters of a Validated LC/MS-MS Method for JPH-203 and this compound

| Parameter | Description |

| Instrumentation | Applied Biosystems Sciex 4000 mass spectrometer with a Shimadzu HPLC system. biomedres.us |

| Chromatography | Utilizes an Extend-C18 column with a C18 guard column for separation. biomedres.us |

| Sample Types | Validated for use with various biological samples, including blood, liver, and kidney. researchgate.net |

| Internal Standard | Deuterium-labeled compounds (d5-JPH-203 and d3-N-Acetyl JPH-203) are used. biomedres.usrepec.org |

| Purpose | To quantitatively analyze clinical and preclinical samples to study metabolism and pharmacokinetics. researchgate.netbiomedres.us |

Synthesis and Characterization of Labeled this compound for Research Applications (e.g., Deuterium-Labeled Compounds)

Stable isotope-labeled compounds are indispensable tools in drug metabolism and pharmacokinetic research, particularly for LC/MS-MS-based quantification where they serve as ideal internal standards. researchgate.net The synthesis of deuterium-labeled this compound (d3-N-Acetyl JPH-203) has been reported to support these analytical applications. biomedres.usrepec.org

The synthesis of d3-N-Acetyl JPH-203 is a multi-step process. biomedres.usresearchgate.net It is based on the synthetic pathway of the unlabeled JPH-203, with modifications to introduce the deuterium (B1214612) label and optimize yields. biomedres.us The process for creating d3-N-Acetyl JPH-203 involves a total of eighteen synthetic steps. repec.org A key step in this synthesis is the use of d3-acetyl chloride to introduce the deuterated acetyl group. biomedres.us The synthesis begins with a Boc-protected L-tyrosine methyl ester and proceeds through numerous intermediates. biomedres.us

Characterization of the final product and intermediates is essential to confirm the structure and purity. Techniques such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy and mass spectrometry are employed for this purpose. biomedres.us The successful synthesis provides a high-purity d3-N-Acetyl JPH-203 that can be reliably used as an internal standard in bioanalytical methods, ensuring accurate quantification of this compound in complex biological samples. biomedres.usresearchgate.net

Table 2: Synthesis and Characterization Highlights of d3-N-Acetyl JPH-203

| Aspect | Details | Reference |

| Labeling Reagent | d3-acetyl chloride is used to introduce the stable isotope label. | biomedres.us |

| Number of Steps | The total synthesis involves eighteen distinct steps. | repec.org |

| Starting Material | Synthesis often begins from a protected amino acid derivative like Boc-protected L-tyrosine methyl ester. | biomedres.us |

| Characterization | Structure and purity are confirmed using ¹H-NMR and ¹³C-NMR spectroscopy. | biomedres.us |

| Primary Application | Serves as an internal standard for quantitative LC/MS-MS analysis of clinical samples. | biomedres.usresearchgate.net |

Challenges in Structural Elucidation of LAT1-Inhibitor Complexes

Understanding the precise molecular interactions between LAT1 and its inhibitors is crucial for rational drug design. mdpi.comresearchgate.net While significant progress has been made, particularly through cryo-electron microscopy (cryo-EM), elucidating the structures of LAT1-inhibitor complexes presents several challenges. researchgate.netbiorxiv.org

LAT1 is a transmembrane protein that forms a heterodimer with the 4F2hc glycoprotein, a feature that adds complexity to structural studies. biomedres.us One of the main challenges is the inherent conformational flexibility of transporters like LAT1, which cycle between outward-facing, occluded, and inward-facing states to move substrates across the membrane. biorxiv.org Capturing the transporter in a specific state bound to an inhibitor requires stabilizing it in that conformation.

Cryo-EM studies have successfully revealed the structure of LAT1 in complex with JPH-203 (also known as nanvuranlat). biorxiv.orgnih.gov These studies show that JPH-203 binds to the substrate-binding pocket in a wide-open, outward-facing conformation. biorxiv.org It adopts a unique U-shaped structure, with its amino-phenylbenzoxazol moiety pushing against transmembrane helices, effectively locking the transporter and preventing its conformational change, thus inhibiting transport. biorxiv.org

However, different inhibitors can induce different conformational states, complicating a unified understanding. For instance, the classical LAT1 inhibitor BCH was found to induce an occluded state, a key intermediate in the transport cycle, revealing it to be a transportable substrate rather than a pure blocker. biorxiv.org These findings highlight that the mechanism of inhibition can vary significantly between compounds, posing a challenge to predicting how novel inhibitors will interact with LAT1 based on the structure of a single complex. Further structural studies with a wider range of inhibitors are needed to fully map the landscape of LAT1 inhibition. biorxiv.orgacs.org

Emerging Research Directions for N Acetyl Jph 203

Role of N-Acetyl JPH-203 in Combination Therapeutic Strategies

Research into combination therapeutic strategies has predominantly centered on the parent compound, JPH-203, due to its potent and direct inhibition of LAT1. Studies have shown that JPH-203 can sensitize cancer cells to radiation therapy and may act synergistically with immunotherapy and certain cytotoxic drugs. nih.govnih.govresearchgate.net For instance, targeting LAT1 with JPH-203 has been found to improve the efficacy of PD-1 antibody treatments and enhance the anti-tumor effects of chemotherapy agents like gemcitabine. nih.govresearchgate.net

The role of this compound in these combinations is primarily indirect and linked to its status as the main, but less active, metabolite of JPH-203. asco.org Pharmacological characterization has revealed that this compound has a reduced inhibitory effect on LAT1 compared to JPH-203. researchgate.net Consequently, its formation influences the pharmacokinetics of the more active parent compound. The rate and extent of its production can alter the plasma concentration and availability of JPH-203 to tumor cells, thereby modulating the efficacy of JPH-203 in a combination setting. mdpi.com Therefore, while not the primary therapeutic agent, understanding the dynamics of this compound is critical for optimizing treatment regimens that include JPH-203.

Investigation of Differential Activity Across LAT Family Members

A critical aspect of a targeted cancer therapy is its selectivity for the intended molecular target over other related proteins to minimize off-target effects. Research has confirmed that both JPH-203 and its metabolite, this compound, exhibit high selectivity for the LAT1 transporter over other members of the LAT family, particularly LAT2, which is more commonly expressed in normal tissues. researchgate.netnih.gov

Studies comparing their inhibitory effects demonstrate this specificity. While this compound is less potent than its parent compound, it retains the crucial selectivity for LAT1. researchgate.net One study noted that the concentration of this compound required to inhibit 50% of LAT1 activity (IC50) was roughly five times higher than that of JPH-203, indicating lower potency. researchgate.net However, both compounds show minimal activity against LAT2. researchgate.net This selectivity is vital, as inhibiting LAT2 could disrupt normal cell function. nih.gov The ability of JPH-203 to distinguish between LAT1 and LAT2 has been demonstrated in cell lines with varying expression levels of these transporters. nih.gov

| Compound | Relative LAT1 Inhibitory Potency | Selectivity Profile |

| JPH-203 | High | Highly selective for LAT1 over LAT2. researchgate.net |

| This compound | Lower (approx. 5-fold weaker than JPH-203) researchgate.net | Retains high selectivity for LAT1 over LAT2. researchgate.net |

Exploration of Metabolic Pathways and Their Influence on Compound Efficacy

The metabolic pathway of JPH-203 is a primary determinant of its therapeutic efficacy and is centered on the production of this compound. Following administration, JPH-203 is taken up by organic anion transporters into liver cells, where it undergoes extensive Phase II metabolism. nih.govresearchgate.net The principal biotransformation is acetylation, which converts JPH-203 into this compound. nih.govsigmaaldrich.com

The key enzyme responsible for this conversion is N-acetyltransferase 2 (NAT2). researchgate.netmdpi.com The genetic variability of the NAT2 enzyme results in different metabolic phenotypes among individuals, categorized as rapid, intermediate, and slow acetylators. mdpi.commdpi.com This variation significantly influences the rate at which this compound is formed, thereby affecting the efficacy and safety profile of JPH-203. mdpi.comasco.org

Individuals with a rapid NAT2 phenotype convert JPH-203 to this compound more quickly. mdpi.com This rapid metabolism can lead to lower plasma concentrations of the more potent parent drug and has been associated with a higher incidence of adverse liver effects. mdpi.comresearchgate.net Conversely, individuals with a slow acetylator phenotype (referred to as non-rapid) metabolize JPH-203 more slowly, which may result in higher, more sustained levels of the active compound. asco.org This suggests that NAT2 phenotype could be a predictive biomarker for both the safety and efficacy of JPH-203 treatment, with "non-rapid" acetylators potentially having a more favorable risk-benefit ratio. asco.org

| NAT2 Phenotype | Rate of this compound Formation | Implication for JPH-203 Therapy |

| Rapid | Fast | Lower plasma concentration of active JPH-203; potential for increased liver-related adverse events. mdpi.comresearchgate.net |

| Intermediate | Moderate | Intermediate metabolic rate. researchgate.net |

| Slow (Non-Rapid) | Slow | Higher, more sustained plasma concentration of active JPH-203; potentially improved risk-benefit ratio. asco.orgresearchgate.net |

Q & A

Q. What is the molecular mechanism of N-Acetyl JPH-203 in targeting LAT1-mediated amino acid transport, and how does this differ from its parent compound JPH-203?

this compound is hypothesized to inhibit LAT1 (L-type amino acid transporter 1), a critical transporter for essential amino acids like leucine in cancer cells. Unlike JPH-203, which directly binds LAT1 with an IC50 of 4.1 µM in HT-29 colon cancer cells, the acetylated derivative may enhance metabolic stability or tissue penetration. Standard assays to validate this include competitive inhibition studies using radiolabeled LAT1 substrates (e.g., [³H]-leucine uptake) and comparative cytotoxicity assays across LAT1-expressing cell lines (e.g., HT-29, MCF-7) .

Q. What in vitro assays are most reliable for quantifying this compound’s inhibitory potency against LAT1?

The gold-standard assay involves measuring intracellular uptake of LAT1 substrates (e.g., leucine, phenylalanine) in cancer cell lines using liquid scintillation counting or fluorescence-based probes. Dose-response curves (0.1–100 µM range) are generated to calculate IC50 values. For reproducibility, ensure substrate concentrations mimic physiological levels (e.g., 50–200 µM leucine) and account for pH/temperature dependencies .

Q. How should researchers design dose-ranging studies for this compound in xenograft models?

Optimize dosing based on JPH-203’s pharmacokinetic profile: prior studies used 10–30 mg/kg intraperitoneal injections in murine models, with tumor volume monitored via caliper measurements or bioluminescence. Include control arms with LAT1-negative tumors to confirm target specificity. Pre-treat animals with LAT1 substrate-rich diets to assess pharmacodynamic interactions .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in this compound’s efficacy across heterogeneous cancer cell lines?

Multivariate analysis (e.g., principal component analysis) can identify confounding variables such as LAT1 expression levels, substrate availability, or genetic mutations (e.g., KRAS). For example, JPH-203’s IC50 varies from 4.1 µM (HT-29) to 69 µM (oral cancer) due to differential LAT1 dependency . Use factorial designs (full or fractional) to isolate significant factors (e.g., serum concentration, hypoxia) and optimize experimental conditions .

Q. How do LAT1 substrate concentrations in the tumor microenvironment influence this compound’s antitumor efficacy in vivo?

Preclinical studies show that high plasma LAT1 substrate levels (e.g., in biliary cancer patients) correlate with JPH-203’s efficacy. To model this, use substrate-enriched diets or co-administer substrates (e.g., L-DOPA) in xenograft studies. Measure intratumoral amino acid levels via LC-MS/MS to validate target engagement .

Q. What combinatorial therapies enhance this compound’s therapeutic window in resistant cancers?

Synergy screens with chemotherapies (e.g., gemcitabine) or targeted agents (e.g., mTOR inhibitors) are recommended. For example, JPH-203 combined with 5-FU reduced tumor growth by 80% in HT-29 models. Use Chou-Talalay synergy indices to quantify interactions and prioritize regimens with minimal overlapping toxicity .

Methodological Guidelines

Table 1: Key Parameters for Reproducing this compound Studies

Q. Experimental Design Checklist

- Validate LAT1 expression via Western blot or immunohistochemistry.

- Include positive controls (e.g., BCH, a known LAT1 inhibitor).

- Use Minitab or R for factorial design analysis to reduce variables .

- Adhere to NIH guidelines for preclinical reporting (e.g., sample size justification, blinding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.